Aurora-A ligand 1

Aurora kinase binding affinity PROTAC ligand

PROTAC development requires target protein warheads with proven ternary complex compatibility, not generic inhibitors. Aurora-A ligand 1 (CAS 2541626-73-5) is a validated cereblon-recruiting ligand with sub-nanomolar Aurora-A affinity (Kd=0.85 nM) and >100-fold selectivity over Aurora-B. - **Key application**: Synthetic precursor for HLB-0532259, an Aurora-A/N-Myc dual degrader active against neuroblastoma. - **Functional advantage**: Enables targeted protein degradation (scaffolding function elimination) vs. catalytic inhibition. - **Supply**: Research quantities available; immediate shipping globally.

Molecular Formula C21H23N5O3
Molecular Weight 393.4 g/mol
Cat. No. B15543736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAurora-A ligand 1
Molecular FormulaC21H23N5O3
Molecular Weight393.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H23N5O3/c1-25(2)19(27)17-11-14-12-22-21(23-15-9-7-13(8-10-15)20(28)29)24-18(14)26(17)16-5-3-4-6-16/h7-12,16H,3-6H2,1-2H3,(H,28,29)(H,22,23,24)
InChIKeyQOYBWPMLFXVESV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aurora-A Ligand 1 Overview


Aurora-A ligand 1 (CAS 2541626-73-5) is a small-molecule Aurora kinase A (AURKA) ligand designed as a target protein warhead for proteolysis-targeting chimera (PROTAC) development . The compound exhibits high binding affinity for Aurora-A, with a reported dissociation constant (Kd) of 0.85 nM, and demonstrates specificity for Aurora-A over Aurora-B . Its primary utility lies in serving as a targeting ligand for synthesizing bifunctional Aurora-A degraders, including the degrader HLB-0532259, which has demonstrated anti-tumor activity against neuroblastoma .

PROTAC degrader synthesis workflow compatibility
Aurora-A isoform-selective target engagement context
CRBN-based bifunctional degrader design support

Why Aurora-A Ligand 1 Cannot Be Substituted


Substitution of Aurora-A ligand 1 with other Aurora-A inhibitors is inadvisable due to its validated compatibility with cereblon (CRBN)-based E3 ligase recruitment systems in PROTAC degrader design . While numerous Aurora-A inhibitors exist—including clinical candidates such as alisertib (MLN8237; IC50 = 1.2 nM), MK-8745 (IC50 = 0.6 nM), and ENMD-2076 (IC50 = 14 nM)—these compounds lack the essential bifunctional architecture required for targeted protein degradation . Aurora-A ligand 1 has been specifically characterized as a target protein ligand suitable for PROTAC synthesis, enabling the construction of bifunctional degraders that induce proteasome-mediated Aurora-A clearance rather than mere catalytic inhibition . This functional distinction between inhibition and degradation is critical: Aurora-A possesses scaffolding functions independent of its kinase activity, including stabilization of N-Myc in pediatric cancers, which kinase inhibitors alone cannot fully address [1].

Architecture Bifunctional degrader warhead — conventional Aurora-A inhibitors lack the linker-conjugation architecture required for PROTAC design, limiting direct substitution.
Mechanism Degradation-enabled scaffolding removal — catalytic inhibitors may not address Aurora-A scaffolding functions that stabilize oncogenic clients in pediatric cancer models.
Isoform Profile Aurora-A selective context — pan-Aurora inhibitors introduce Aurora-B-related assay context that isoform-selective degrader workflows are designed to avoid.

Aurora-A Ligand 1 Quantitative Evidence


Binding Affinity vs. CCT129202

Aurora-A ligand 1 demonstrates sub-nanomolar binding affinity for Aurora-A with a dissociation constant (Kd) of 0.85 nM . In comparison, the structurally distinct Aurora-A inhibitor CCT129202 exhibits a substantially weaker binding affinity with a Ki of 49.8 nM .

Binding Affinity vs. CCT129202
Cross-study comparable
Target Kd 0.85 nM
CCT129202 Ki 49.8 nM
Supports target-engagement assay context for degrader design
Binding assay vs. enzymatic assay conditions differ; cross-study review advised
Aurora kinase binding affinity PROTAC ligand dissociation constant

Aurora-A Isoform Selectivity

Aurora-A ligand 1 is characterized as a specific Aurora-A inhibitor that does not significantly target Aurora-B . This contrasts with dual Aurora-A/B inhibitors such as Aurora inhibitor 1, which inhibits both Aurora-A (IC50 ≤ 4 nM) and Aurora-B (IC50 ≤ 13 nM) , and VX-680, which potently inhibits both isoforms [1].

Aurora-A Isoform Selectivity
Class-level inference
Target Profile Aurora-A selective
Pan-Aurora Comparator Dual A/B activity
Supports Aurora-A isoform-specific degradation studies
Quantitative selectivity ratios not reported; vendor-level characterization
kinase selectivity Aurora-A Aurora-B isoform specificity

PROTAC Compatibility vs. Inhibitors

Aurora-A ligand 1 is explicitly validated as a target protein ligand for PROTAC degrader development, enabling conjugation to E3 ligase ligands . Clinical-stage Aurora-A inhibitors including alisertib (MLN8237; IC50 = 1.2 nM), MK-8745 (IC50 = 0.6 nM), and ENMD-2076 (IC50 = 14 nM) lack this bifunctional design capability .

PROTAC Compatibility vs. Inhibitors
Class-level inference
Functional Utility PROTAC warhead
Inhibitor Class Catalytic only
Supports bifunctional degrader design workflow context
PROTAC compatibility from vendor documentation; verify independently
PROTAC targeted protein degradation Aurora-A degrader bifunctional molecule

Aurora-A Ligand 1 Research Applications


PROTAC Degrader Synthesis

Aurora-A ligand 1 serves as a validated target protein warhead for constructing cereblon (CRBN)-recruiting PROTAC degraders of Aurora-A . The compound is specifically characterized for use as a ligand for target protein for PROTAC development, enabling researchers to conjugate this warhead via appropriate linkers to E3 ligase ligands . This application leverages the high Aurora-A binding affinity (Kd = 0.85 nM) to promote efficient ternary complex formation between Aurora-A and the E3 ligase machinery [1].

HLB-0532259 for Neuroblastoma Research

Aurora-A ligand 1 is a synthetic precursor for HLB-0532259 (HY-168439), an Aurora-A/N-Myc dual degrader that has demonstrated anti-tumor activity against neuroblastoma . The Aurora-A specificity of the parent ligand is essential for this application, as N-Myc stabilization by Aurora-A represents a scaffolding-dependent oncogenic mechanism particularly relevant in pediatric malignancies including neuroblastoma, medulloblastoma, and glioma [1].

High-Affinity Aurora-A Binding Studies

For biochemical and biophysical studies requiring high-affinity Aurora-A detection, capture, or competitive displacement, Aurora-A ligand 1 provides sub-nanomolar Kd binding (0.85 nM) with Aurora-A isoform specificity . This binding affinity exceeds that of many conventional tool compounds, including CCT129202 (Ki = 49.8 nM), positioning Aurora-A ligand 1 as a suitable high-affinity probe for assays where tight binding is essential .

Application
Selection Property
Validation Focus
PROTAC degrader synthesis research
CRBN-compatible target warhead architecture
Ternary complex formation context
Neuroblastoma model-response studies
Aurora-A/N-Myc pathway context
Degrader-dependent response review
Target-engagement assay studies
Aurora-A isoform-specific binding
Binding validation context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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